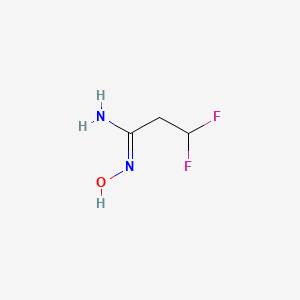

3,3-difluoro-N'-hydroxypropanimidamide

Description

3,3-Difluoro-N'-hydroxypropanimidamide is a fluorinated propanimidamide derivative characterized by two fluorine atoms at the 3,3-positions of the propanimidamide backbone and a hydroxylamine group at the N'-position. These compounds are frequently utilized in medicinal chemistry as intermediates for synthesizing TRPA1/TRPV1 antagonists, hydroxamic acid derivatives, and other bioactive molecules .

The presence of fluorine atoms enhances metabolic stability and modulates electronic properties, while the N'-hydroxy group facilitates chelation with metal ions or participation in redox reactions, making it relevant in enzyme inhibition studies .

Properties

Molecular Formula |

C3H6F2N2O |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

3,3-difluoro-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C3H6F2N2O/c4-2(5)1-3(6)7-8/h2,8H,1H2,(H2,6,7) |

InChI Key |

ZSRLCOXLHISZED-UHFFFAOYSA-N |

Isomeric SMILES |

C(C(F)F)/C(=N/O)/N |

Canonical SMILES |

C(C(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoropropanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the desired product .

Industrial Production Methods

Industrial production of 3,3-difluoro-N’-hydroxypropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3,3-difluoro-N’-hydroxypropanimidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among propanimidamide derivatives include substituents on the carbon chain, aromatic/heterocyclic attachments, and fluorination patterns. Below is a comparative analysis of select analogues:

Key Observations :

- Fluorination Impact: The difluoro substitution in the hypothetical target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogues like (1Z)-N'-hydroxypropanimidamide .

- Aromatic/heterocyclic substituents : Compounds with chlorophenyl or trifluoromethylthiazole groups (e.g., Compounds 30 and 46) exhibit enhanced receptor binding affinity, as evidenced by their roles in TRP channel antagonism .

- Synthetic Yields : Derivatives with simpler substituents (e.g., 4-chlorophenyl) achieve higher synthetic yields (72–77%) compared to complex heterocyclic derivatives .

Spectral and Analytical Data

- NMR Profiles : Propanimidamide derivatives exhibit characteristic peaks for NHOH (δ 10.7–11.1 ppm in DMSO-d₆) and substituent-specific signals (e.g., chlorophenyl protons at δ 7.2–7.6 ppm) .

- HRMS Validation : High-resolution mass spectrometry confirms molecular integrity, e.g., [M+H]+ 341.0805 for Compound 46 .

Data Tables

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | CAS Number | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-N'-hydroxypropanimidamide | 200.65 | Not provided | 99.01 | 72 |

| (1Z)-N'-Hydroxypropanimidamide | 88.11 | 29335-36-2 | >95 | Not reported |

| 3-[3-(Trifluoromethyl)cyclopenta-pyrazolyl]-N'-hydroxypropanimidamide | 307.23 | 937599-62-7 | >95 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.